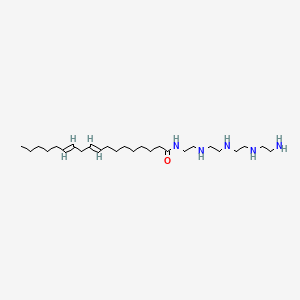
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide is a complex organic compound characterized by its long aliphatic chain and multiple amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the reaction of octadeca-9,12-dienoic acid with ethylenediamine to form an amide linkage. This intermediate is then subjected to further reactions with ethylenediamine derivatives to introduce additional amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the final product’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the double bonds in the aliphatic chain.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in saturated aliphatic chains.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s multiple amine groups make it useful in bioconjugation and as a crosslinking agent in biomaterials.
Industry: It is used in the production of polymers and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules, influencing various biochemical pathways. The compound’s long aliphatic chain also allows it to integrate into lipid membranes, affecting membrane properties and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: Similar structure but with a shorter aliphatic chain.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains similar amine groups but lacks the long aliphatic chain.
Uniqueness
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide is unique due to its combination of a long aliphatic chain and multiple amine groups, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly versatile for applications requiring amphiphilic molecules.
Eigenschaften
CAS-Nummer |
93942-20-2 |
|---|---|
Molekularformel |
C26H53N5O |
Molekulargewicht |
451.7 g/mol |
IUPAC-Name |
(9E,12E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32)/b7-6+,10-9+ |
InChI-Schlüssel |
IGTHUKCHFWQYHW-AVQMFFATSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


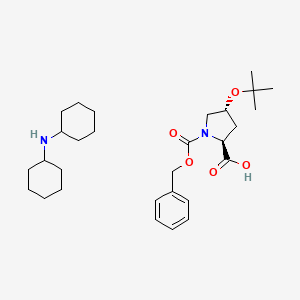
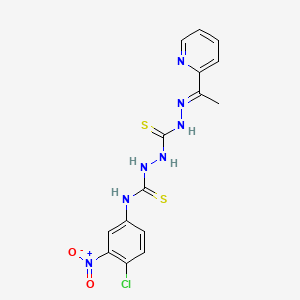
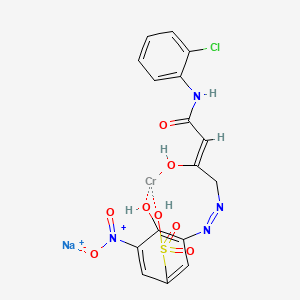
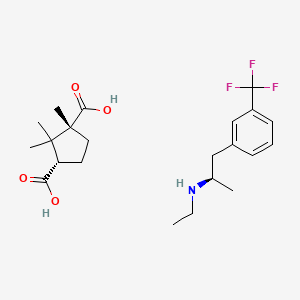

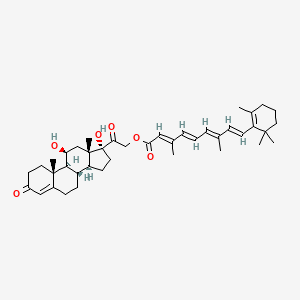

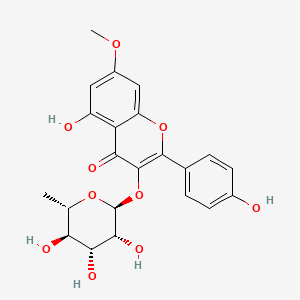
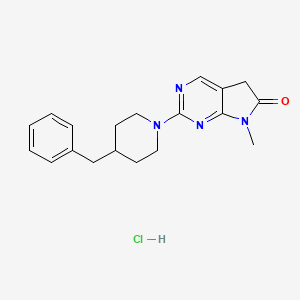
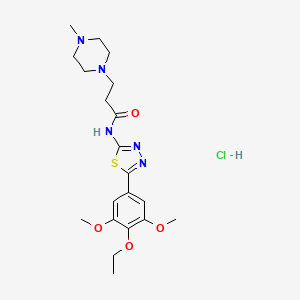
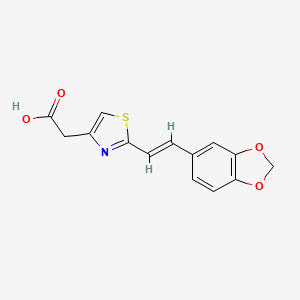
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)


